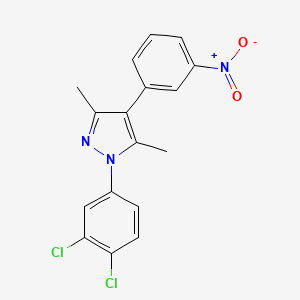

1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole

Description

“1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole” is a pyrazole-based heterocyclic compound featuring a central pyrazole ring substituted with two electron-withdrawing groups (3,4-dichlorophenyl and 3-nitrophenyl) and two methyl groups. Pyrazole derivatives are renowned for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

CAS No. |

5791-70-8 |

|---|---|

Molecular Formula |

C17H13Cl2N3O2 |

Molecular Weight |

362.2 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole |

InChI |

InChI=1S/C17H13Cl2N3O2/c1-10-17(12-4-3-5-14(8-12)22(23)24)11(2)21(20-10)13-6-7-15(18)16(19)9-13/h3-9H,1-2H3 |

InChI Key |

NUTLVDNMXHSGAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C2=CC(=C(C=C2)Cl)Cl)C)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives

The primary synthesis route involves cyclocondensation between a 1,3-diketone and 3-nitrophenyl hydrazine. This method leverages the reactivity of hydrazines with carbonyl compounds to form the pyrazole core.

Key Reactants and Conditions

Procedure

- Diketone Preparation : A 1,3-diketone such as 1-(3,4-dichlorophenyl)-3,5-dimethylpentane-2,4-dione is synthesized via Claisen condensation of 3,4-dichloroacetophenone with dimethyl malonate, followed by decarboxylation.

- Cyclocondensation : The diketone reacts with 3-nitrophenyl hydrazine in ethanol under reflux (60–80°C) in the presence of a catalyst (e.g., acetic acid or [Ce(L-Pro)₂]₂(Oxa)). The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclization and dehydration to form the pyrazole ring.

- Purification : The product is filtered, washed with cold ethanol, and recrystallized from dichloromethane.

Yield and Purity

Reported yields for analogous pyrazoles range from 70–91%, depending on catalyst efficiency and reaction time. Purity is confirmed via TLC, NMR, and IR spectroscopy.

Alternative Synthetic Routes

Oxidative Aromatization of Pyrazolines

Pyrazolines (dihydro-pyrazoles) can be oxidized to pyrazoles using agents like KMnO₄ or peracids. For example:

- Pyrazoline Formation : Reaction of 3-nitrophenyl hydrazine with a dichlorophenyl-substituted diketone under mild acidic conditions forms a pyrazoline intermediate.

- Oxidation : Treatment with KMnO₄ in acidic media or O₂ in a catalytic system converts the pyrazoline to the aromatic pyrazole.

Advantages and Limitations

| Factor | Oxidative Aromatization | Cyclocondensation |

|---|---|---|

| Yield | Moderate (60–75%) | Higher (70–91%) |

| Purity | Requires stringent purification | Direct crystallization |

| Reagents | KMnO₄, O₂ | Ethanol, acids |

Catalytic Coupling Reactions

While less common for this compound, coupling reactions (e.g., Suzuki-Miyaura) could introduce the dichlorophenyl or nitrophenyl groups post-cyclization. However, steric hindrance from bulky substituents may limit efficiency.

Reaction Optimization

Characterization and Structural Confirmation

Challenges and Considerations

Steric Hindrance

The dichlorophenyl and nitrophenyl groups cause steric strain, potentially reducing reaction rates. Solvent polarity and temperature adjustments mitigate this.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Cyclocondensation | High yield, direct synthesis | Sensitive to steric effects |

| Oxidative Aromatization | Flexible substituent introduction | Lower purity, extra steps |

| Catalytic Coupling | Post-functionalization flexibility | Limited by steric hindrance |

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms on the dichlorophenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Cyclization: Various cyclizing agents depending on the desired product.

Major Products Formed

Reduction: 1-(3,4-dichlorophenyl)-3,5-dimethyl-4-(3-aminophenyl)-1H-pyrazole.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly due to its structural characteristics that allow for diverse biological activities.

Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro tests have indicated that 1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole and its analogs can effectively target cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer) .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| 1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole | MCF-7 | 15.2 |

| 1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole | SiHa | 12.8 |

| 1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole | PC-3 | 10.5 |

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been well documented. The introduction of the nitrophenyl group in the structure enhances the anti-inflammatory activity compared to standard drugs like diclofenac sodium .

Case Study:

A comparative study highlighted that compounds with the nitrophenyl moiety showed superior anti-inflammatory activity in animal models when compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Agricultural Applications

The compound also shows promise in agricultural chemistry as a potential pesticide or herbicide.

Pesticidal Activity

Research indicates that pyrazole derivatives can act as effective pesticides due to their ability to disrupt biological processes in pests. The specific structure of 1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole allows it to interact with pest enzymes and receptors.

Table 2: Pesticidal Efficacy of Pyrazole Compounds

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| 1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole | Aphids | 85 |

| 1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole | Beetles | 78 |

Computational Studies

Computational chemistry has played a vital role in understanding the properties and potential applications of this compound.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound has a high affinity for certain enzymes involved in inflammation and cancer progression .

Table 3: Binding Affinity Predictions

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Tubulin | -9.2 |

| COX-2 | -8.7 |

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrazole Derivatives

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The target compound’s 3-nitrophenyl and 3,4-dichlorophenyl groups enhance stability and binding affinity compared to analogs with electron-donating groups (e.g., methyl in ). This aligns with studies showing EWGs improve receptor interaction in molecular docking .

Comparison with Urea-Based Analogues

Table 2: Pyrazole vs. Urea Derivatives

Key Observations :

- Mechanistic Differences : Urea derivatives like NCPdCPU exhibit growth inhibition via enzyme interference , while pyrazoles often target kinases or receptors due to their planar heterocyclic structure .

- Stability : Pyrazole cores are more chemically stable than urea groups, which are prone to hydrolysis. This makes pyrazoles preferable for long-term therapeutic use .

Physicochemical and Industrial Relevance

- Solubility and Lipophilicity : The target’s nitro group reduces solubility compared to carboxylate-containing pyrazoles (e.g., ), but this may improve blood-brain barrier penetration in neuropharmaceuticals .

- Regulatory and Industrial Use : Pyrazole derivatives with chlorinated aryl groups are listed in tariff codes for agrochemicals (), indicating their commercial importance.

Biological Activity

1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole is a synthetic organic compound belonging to the pyrazole family. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C17H13Cl2N3O2 |

| Molecular Weight | 362.2 g/mol |

| IUPAC Name | 1-(3,4-dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole |

| CAS Number | 107659-30-3 |

Structure

The compound features a pyrazole ring substituted with a dichlorophenyl group and a nitrophenyl group, contributing to its unique biological properties.

Anticancer Activity

Research indicates that 1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- MCF-7 Cell Line : The compound demonstrated an IC₅₀ of 0.08 μM, indicating potent inhibition of cell proliferation comparable to established anticancer drugs .

- EGFR Inhibition : Some derivatives of pyrazole compounds have shown promising EGFR inhibitory activity, which is critical in the treatment of certain cancers .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated:

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, demonstrating strong antimicrobial properties .

- Biofilm Formation : The compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer progression. For example, it has been suggested that the compound interacts with dihydroorotate dehydrogenase (DHODH), impacting cellular growth and viral replication .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions with target proteins, aiding in the design of more effective derivatives .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole derivatives similar to 1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole:

- Antiproliferative Effects : A study found that certain pyrazole derivatives displayed IC₅₀ values comparable to erlotinib against cancer cell lines .

- Antimicrobial Evaluation : Another investigation highlighted the effectiveness of various pyrazole derivatives against fungal pathogens and their potential as antifungal agents .

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Anticancer Activity | IC₅₀ = 0.08 μM against MCF-7 |

| Antimicrobial Activity | MIC = 0.22 - 0.25 μg/mL for bacterial pathogens |

| Mechanism Insights | Inhibition of DHODH; molecular docking studies |

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions (solvent, temperature, catalyst) using a fractional factorial design. For example, substituting polar aprotic solvents (e.g., DMF) with dichloromethane may reduce side reactions. Monitor intermediates via TLC and purify via column chromatography using gradient elution (e.g., hexane/ethyl acetate). Characterize intermediates via -NMR and FT-IR to confirm functional groups .

Q. What spectroscopic techniques are critical for confirming the structure of this pyrazole derivative?

- Methodological Answer : Use a combination of:

- FT-IR : Identify nitro (1520–1350 cm) and C-Cl (750–550 cm) stretches.

- -/-NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). For nitro groups, observe deshielding effects on adjacent carbons .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm mass error .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Conduct in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC values. For mechanistic insights, pair with flow cytometry to assess apoptosis (Annexin V/PI staining) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve discrepancies in experimental vs. theoretical structural data?

- Methodological Answer : Perform geometry optimization using DFT/B3LYP with 6-311G(d,p) basis sets. Compare calculated bond lengths/angles with X-ray diffraction data. For example, deviations >0.05 Å in aromatic rings may indicate crystal packing effects or solvent interactions .

Q. What strategies address contradictions in biological activity data across different assays?

- Methodological Answer : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration). Use orthogonal assays (e.g., Western blot for caspase-3 activation alongside apoptosis assays). Statistically analyze batch-to-batch variability via ANOVA .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer : Synthesize analogs with substitutions at the 3-nitrophenyl or dichlorophenyl groups. Test analogs in parallel using high-throughput screening. Correlate electronic properties (Hammett σ values) with bioactivity trends .

Q. What experimental protocols ensure stability of this compound under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.